N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide
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Overview
Description
N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide is a chemical compound with the molecular formula C13H12N2O2. It is known for its unique structure, which combines a pyridine ring with a hydroxyphenyl group and a carboxamide group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds like 4-methylpyridine have been reported to form isostructural complexes with iron and cobalt phthalocyanines . These complexes play a crucial role in various biochemical reactions.
Mode of Action
It’s worth noting that compounds with similar structures, such as 4-methylpyridine, act as neutral n-donor ligands . This suggests that N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide might interact with its targets through a similar mechanism.
Biochemical Pathways
Pyridones, which are oxidation products of nicotinamide and its methylated and ribosylated forms, are often associated with pathological outcomes in acute kidney injury (aki) . This suggests that this compound might affect similar biochemical pathways.
Pharmacokinetics
Similar compounds like 4-methylpyridine have certain properties such as a boiling point of 145°c, a density of 0957 g/mL at 25°C, and a vapor pressure of 4 mmHg at 20°C . These properties might influence the bioavailability of this compound.
Result of Action
It’s worth noting that similar compounds, such as 4-methylpyridine, are used in the preparation of other derivatives , suggesting that this compound might have similar transformative effects.
Action Environment
Similar compounds like 4-methylpyridine have certain properties such as a boiling point of 145°c, a density of 0957 g/mL at 25°C, and a vapor pressure of 4 mmHg at 20°C . These properties suggest that environmental factors such as temperature and pressure might influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide typically involves the reaction of 4-hydroxybenzylamine with pyridine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of inflammatory diseases and cancer due to its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Hydroxyphenyl)methyl]pyridine-3-carboxamide
- N-[(4-Hydroxyphenyl)methyl]pyridine-2-carboxamide
- N-[(4-Hydroxyphenyl)methyl]pyrimidine-4-carboxamide
Uniqueness
N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the hydroxyphenyl group and the carboxamide group on the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-3-1-10(2-4-12)9-15-13(17)11-5-7-14-8-6-11/h1-8,16H,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYRSWSYEYEINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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